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molecular formula C9H9Br B3431991 4-Bromo-2-methyl-1-vinylbenzene CAS No. 943741-00-2

4-Bromo-2-methyl-1-vinylbenzene

Cat. No. B3431991
M. Wt: 197.07 g/mol
InChI Key: CXQOCAMBPXPNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592331B2

Procedure details

KF (870 mg, 15 mmol), n-Bu4NCl (2.77 g, 10 mmol), Pd(dba)2 (145 mg, 0.25 mmol), molecular sieves (4 Ang, 200 mg, activated balls), 5-bromo-2-iodo-1-methylbenzene (1.49 g, 5 mmol), trimethyl(vinyl)silane (2.7 mL, 20 mmol), and toluene (10 mL) were added to a pressure vessel and sparged with Ar. The vial was sealed and microwaved at 170° C. for 30 min. The mixture was cooled to ambient temperature, diluted with hexanes, filtered and concentrated. The crude oil was purified by flash chromatography (100% hexanes) to yield 30A (750 mg, 76%) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 2.31 (s, 3 H) 5.31 (dd, J=10.99, 1.10 Hz, 1 H) 5.62 (dd, J=17.59, 1.10 Hz, 1 H) 6.84 (dd, J=17.04, 10.99 Hz, 1 H) 7.26-7.35 (m, 3 H).
Name
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
catalyst
Reaction Step One
Quantity
145 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
[F-].[K+].[Br:3][C:4]1[CH:5]=[CH:6][C:7](I)=[C:8]([CH3:10])[CH:9]=1.C[Si](C)(C)[CH:14]=[CH2:15]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C1(C)C=CC=CC=1>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:14]=[CH2:15])=[C:8]([CH3:10])[CH:9]=1 |f:0.1,4.5,6.7.8|

Inputs

Step One
Name
Quantity
870 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
1.49 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C)I
Name
Quantity
2.7 mL
Type
reactant
Smiles
C[Si](C=C)(C)C
Name
Quantity
2.77 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]
Name
Quantity
145 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparged with Ar
CUSTOM
Type
CUSTOM
Details
The vial was sealed
CUSTOM
Type
CUSTOM
Details
microwaved at 170° C. for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted with hexanes
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude oil was purified by flash chromatography (100% hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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